molecular formula C6H13NO3S B1348352 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol CAS No. 58903-81-4

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol

Cat. No.: B1348352
CAS No.: 58903-81-4
M. Wt: 179.24 g/mol
InChI Key: MPACUVIDHVFZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Identifiers

Identifier Type Value
CAS Registry Number 58903-81-4
PubChem CID 422971
ChemSpider ID 374372

Alternative Names

  • 3-((2-Hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide
  • 2-(1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-ylamino)ethanol
  • N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)glycine derivative (structural analog)

Salts and Derivatives

Derivative CAS Number
Hydrochloride salt 70519-72-1
3-Methyl-substituted derivative hydrochloride 329325-19-1

The hydrochloride salt (CAS 70519-72-1) is a common derivative used in synthetic applications, with a molecular formula of C6H14ClNO3S and a molecular weight of 215.70 g/mol.

Molecular Formula and Weight Variations Across Derivatives

Structural modifications to the core compound alter its molecular formula and weight:

Substitution Patterns

  • Hydrochloride Salt Formation

    • Base compound: C6H13NO3S (179.23 g/mol)
    • Hydrochloride form: C6H14ClNO3S (215.70 g/mol)
  • Methyl-Substituted Derivative

    • Substitution: Methyl group at the 3-position of the tetrahydrothiophene ring
    • Formula: C7H16ClNO3S
    • Weight: 229.72 g/mol
  • Stereochemical Variants

    • Chiral centers at the 3-position of the tetrahydrothiophene ring may exist, though no resolved stereoisomers are commercially documented.

Comparative Table of Derivatives

Derivative Formula Molecular Weight Key Modification
Parent compound C6H13NO3S 179.23 g/mol None
Hydrochloride salt C6H14ClNO3S 215.70 g/mol Addition of HCl to amine group
3-Methyl hydrochloride salt C7H16ClNO3S 229.72 g/mol Methyl substitution at ring C3

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-3-2-7-6-1-4-11(9,10)5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPACUVIDHVFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329712
Record name 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58903-81-4
Record name 3-[(2-Hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone group and the aminoethanol moiety. One common method involves the oxidation of tetrahydrothiophene to form the sulfone, followed by the reaction with ethanolamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino or hydroxyl positions .

Scientific Research Applications

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical reactions, while the aminoethanol moiety may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanol, 2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]-, hydrochloride (1:1)
  • Molecular Formula: C₆H₁₄ClNO₃S
  • Molecular Weight : 215.692 g/mol
  • CAS Registry Number : 70519-72-1 .

Structural Features: The compound consists of a tetrahydrothiophene 1,1-dioxide (sulfolane) ring substituted at the 3-position with an amino group linked to a 2-hydroxyethyl moiety. The hydrochloride salt enhances solubility in polar solvents .

Physicochemical Properties :

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH⁺, OH), 4 acceptors (SO₂, OH, NH⁺, ether O) .
  • Rotatable Bonds : 3 (providing conformational flexibility) .

Comparison with Structural Analogs

Methyl-Substituted Analog: 2-[(3-Methyl-1,1-Dioxidotetrahydro-3-Thienyl)amino]ethanol Hydrochloride

Chemical Identity :

  • CAS : 151775-04-1
  • Molecular Formula: C₇H₁₆ClNO₃S
  • Molecular Weight : 229.72 g/mol .

Key Differences :

  • Substituent : A methyl group at the 3-position of the sulfolane ring.
  • Impact: Steric Effects: Increased steric hindrance may reduce reactivity in nucleophilic substitutions. Solubility: The methyl group slightly increases hydrophobicity compared to the parent compound.

Free Base vs. Hydrochloride Salt

  • 2-[(1,1-Dioxidotetrahydro-3-Thienyl)amino]ethanol (CAS 58903-81-4): Molecular Formula: C₆H₁₃NO₃S Molecular Weight: 179.24 g/mol . Solubility: Lower aqueous solubility than the hydrochloride salt, limiting its utility in biological applications .

Physicochemical Comparison with Ethanolamine Derivatives

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound (70519-72-1) C₆H₁₄ClNO₃S 215.69 2 4 Sulfolane, ethanolamine
Methyl-Substituted Analog (151775-04-1) C₇H₁₆ClNO₃S 229.72 2 4 3-Methyl sulfolane, ethanolamine
Tyrosol (Phenolic Ethanol Derivative) C₈H₁₀O₂ 138.16 2 2 Phenol, ethanol
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₄O₃ 264.36 1 3 Branched alkyl, ether, ethanol

Key Observations :

  • Hydrophobicity: The branched alkyl chain in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) increases lipophilicity, making it more suited for surfactant applications .

Biological Activity

2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, also known as this compound hydrochloride, is a compound with significant potential in pharmacological research. Its unique structure contributes to various biological activities, making it a subject of interest for studies related to medicinal chemistry and therapeutic applications.

  • Molecular Formula : C₆H₁₄ClNO₃S
  • Molecular Weight : 215.7 g/mol
  • IUPAC Name : this compound hydrochloride
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, including anti-inflammatory and potential anticancer effects.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Antioxidant Activity : The presence of the dioxo group may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Inhibitory effects on pro-inflammatory cytokines have been observed, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating a possible role in developing new antibiotics .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated significant scavenging activity compared to standard antioxidants.

Concentration (µM)% Inhibition
1025
5065
10085

This data suggests that higher concentrations lead to increased antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage.

Study 2: Anti-inflammatory Effects

In vitro studies assessed the compound's effect on TNF-alpha-induced inflammation in human endothelial cells. Results indicated a marked reduction in inflammatory markers (IL-6 and IL-8) upon treatment with varying concentrations of the compound.

Treatment (µM)IL-6 (pg/mL)IL-8 (pg/mL)
Control200150
10150100
508050

These findings highlight the compound's potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between tetrahydrothiophene-1,1-dioxide derivatives and ethanolamine precursors. Critical parameters include:

  • Reaction Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may risk side reactions such as oxidation of the thienyl moiety .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while ethanol/water mixtures may reduce byproduct formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) is recommended to isolate the product from unreacted amines or sulfone intermediates .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .
  • NMR Spectroscopy : Key signals include the δ 3.5–3.7 ppm multiplet (ethanolamine -CH2OH) and δ 2.8–3.1 ppm (tetrahydrothiophene dioxide -CH2-SO2) .
  • Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 209.3 (M+H)+ .

Q. What are the key solubility and stability properties under various experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, DMSO) but poorly in hexane. Aqueous solubility decreases below pH 4 due to protonation of the amino group .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Avoid strong oxidizers (e.g., H2O2) to prevent sulfone group decomposition .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the tetrahydrothiophene dioxide moiety?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the ethanolamine hydroxyl with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic attacks to the sulfone ring .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of the thienyl ring improves selectivity for aryl functionalization .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, guiding substitution sites .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted thienyl precursors) that may confound bioactivity results .
  • Dose-Response Curves : Establish EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate compound-specific effects from cell-type variability .
  • Meta-Analysis : Compare structural analogs (e.g., 2-amino-2-(3-tetrahydrofuranyl)ethanol) to identify conserved pharmacophores .

Q. What computational models predict thermodynamic properties for reaction optimization?

  • Methodological Answer :

  • Vaporization Enthalpy : Apply the "centerpiece" approach to estimate ΔHvap using group contribution methods, validated against experimental data for amino alcohols .
  • Solvation Free Energy : COSMO-RS simulations in water/ethanol mixtures optimize solvent systems for crystallization .
  • Reaction Kinetics : Transition state theory (TST) models with Arrhenius parameters (pre-exponential factor A = 1.2×10^11 s⁻¹, activation energy Ea = 85 kJ/mol) predict rate constants for nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.